N-[(2-chlorophenyl)methyl]prop-2-en-1-amine
Overview
Description
N-[(2-chlorophenyl)methyl]prop-2-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a chlorophenyl group attached to a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]prop-2-en-1-amine typically involves the reaction of 2-chlorobenzyl chloride with allylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dichloromethane or toluene, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes, leading to altered biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-bromophenyl)methyl]prop-2-en-1-amine
- N-[(2-fluorophenyl)methyl]prop-2-en-1-amine
- N-[(2-methylphenyl)methyl]prop-2-en-1-amine
Uniqueness
N-[(2-chlorophenyl)methyl]prop-2-en-1-amine is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.
Biological Activity
N-[(2-chlorophenyl)methyl]prop-2-en-1-amine, also known as a chlorophenyl amine derivative, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C10H12ClN
- Molecular Weight : Approximately 181.66 g/mol
- Functional Groups : Contains an amine group and a chlorophenyl moiety.
The compound can undergo various reactions, including oxidation, reduction, and electrophilic aromatic substitution, which are essential for its biological activity and synthesis of derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activity, leading to altered biochemical pathways. For instance, it has been suggested that this compound can inhibit certain enzymes involved in metabolic processes, thereby impacting physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:
Pathogen | Minimum Inhibitory Concentration (MIC) µM |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Candida albicans | 16.69 - 78.23 |
These results suggest that the compound may serve as a broad-spectrum antimicrobial agent, with varying efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The anti-proliferative effects were assessed using the MTT assay, revealing IC50 values below 25 μM for several tested derivatives .
Case Studies
In a comparative study involving structurally similar compounds, this compound showed enhanced biological activity due to the specific arrangement of its functional groups:
Compound Name | Activity Profile |
---|---|
N-Methyl-N-(prop-2-en-1-yl)-2,3-dihydro-1H-indanamine | Moderate antibacterial activity |
N-(3-Chlorobenzyl)prop-2-en-1-amines | Similar antibacterial profile but less potent |
4-(Chlorophenyl)-3-butenylamine | Comparable activity with different aliphatic chain |
The unique combination of the chlorophenyl group and the propene amine structure in this compound contributes significantly to its reactivity and biological profile .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]prop-2-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6,12H,1,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPYYZYFRCKOKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405945 | |
Record name | N-[(2-chlorophenyl)methyl]prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103754-08-1 | |
Record name | N-[(2-chlorophenyl)methyl]prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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